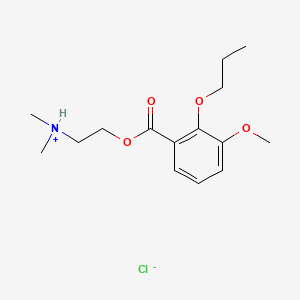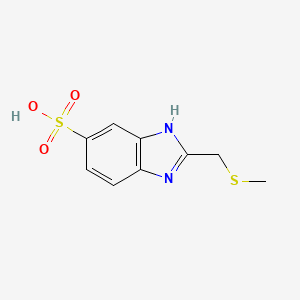
2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid typically involves the reaction of benzimidazole derivatives with methylthio reagents under controlled conditions. One common method involves the use of thiourea and benzimidazole in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results.
化学反応の分析
Types of Reactions
2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The sulphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulphonic acid group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid involves its interaction with specific molecular targets. The sulphonic acid group enhances its solubility and facilitates binding to target proteins or enzymes. The methylthio group may participate in redox reactions, influencing the compound’s biological activity. The benzimidazole core is known to interact with nucleic acids and proteins, contributing to its diverse biological effects.
類似化合物との比較
Similar Compounds
2-Methylthio-1H-benzimidazole: Lacks the sulphonic acid group, resulting in different solubility and reactivity.
1H-Benzimidazole-5-sulphonic acid: Lacks the methylthio group, affecting its redox properties.
2-(Methylthio)benzimidazole: Similar structure but without the sulphonic acid group.
Uniqueness
2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid is unique due to the presence of both the methylthio and sulphonic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
29490-03-7 |
|---|---|
分子式 |
C9H10N2O3S2 |
分子量 |
258.3 g/mol |
IUPAC名 |
2-(methylsulfanylmethyl)-3H-benzimidazole-5-sulfonic acid |
InChI |
InChI=1S/C9H10N2O3S2/c1-15-5-9-10-7-3-2-6(16(12,13)14)4-8(7)11-9/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14) |
InChIキー |
BLKZOCKYCALVQP-UHFFFAOYSA-N |
正規SMILES |
CSCC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



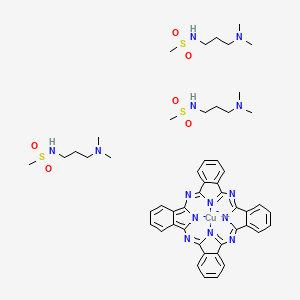
![[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate](/img/structure/B13748967.png)
![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)

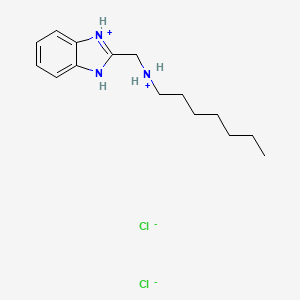

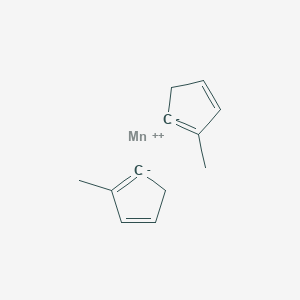
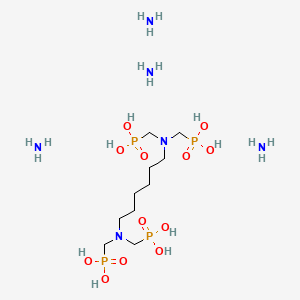
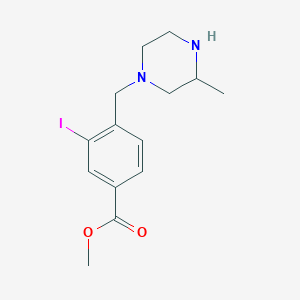
![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)

